![molecular formula C18H19ClN2O3 B352461 N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide CAS No. 613219-53-7](/img/structure/B352461.png)
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” is a chemical compound. It shares a part structure with phenoxyacetic acid . The compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
Molecular Structure Analysis
The molecular structure of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be analyzed using various spectroscopic methods . The structure of related compounds has been confirmed using FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be characterized using various methods . For example, the basic physicochemical properties of related ionic liquids, such as solubility and thermal stability, have been characterized .
Applications De Recherche Scientifique
Herbicidal Activity
CMPB has been investigated for its herbicidal properties. Researchers have synthesized herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and phenoxyethylammonium cation. These compounds exhibit varying physicochemical properties based on the substitution patterns of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, they were tested against cornflower (Centaurea cyanus L.), demonstrating potential as effective herbicides .
Antitumor Activity
A chloro-substituted analog of CMPB, known as tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity. This opens up prospects for its application in medicine, particularly in the field of oncology .
Soil Microbiome Interactions
CMPB’s impact on soil health and microbiomes is another area of interest. Researchers have evaluated the effects of enriching MCPA-contaminated soil (both unplanted and zucchini-planted) with syringic acid (SA). Understanding these interactions can inform sustainable agricultural practices and soil remediation strategies .
Biopolymer Solvents
Ionic liquids (ILs) like CMPB have been explored as solvents for biopolymers. Their ability to dissolve cellulose and extract lignin from biomass is crucial for transforming biomass into aromatic compounds. CMPB-based ILs may play a role in advancing green chemistry and sustainable materials .
Chemical Synthesis and Catalysis
ILs, including CMPB derivatives, have found applications in chemical synthesis and catalysis. Their unique properties allow them to serve as alternatives to toxic solvents. Researchers continue to explore novel cation–anion combinations for specific synthetic processes and catalytic reactions .
Pharmaceutical Development
The third generation of ILs includes pharmaceuticals, and CMPB derivatives fall into this category. By converting bioactive compounds into ILs, researchers aim to improve their bioavailability and enhance their therapeutic effects. CMPB’s potential as a scaffold for drug development warrants further investigation .
Propriétés
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-4-6-14(7-5-11)18(23)21-20-17(22)13(3)24-16-9-8-15(19)10-12(16)2/h4-10,13H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPHXVKUWJOKNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
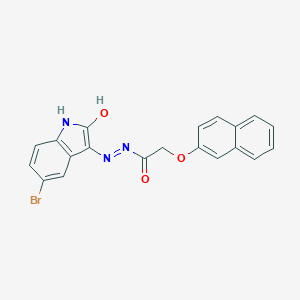
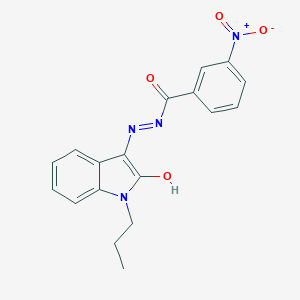
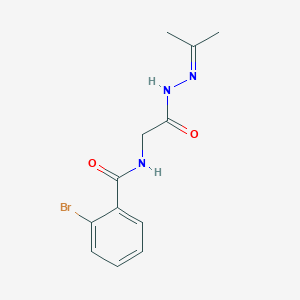
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
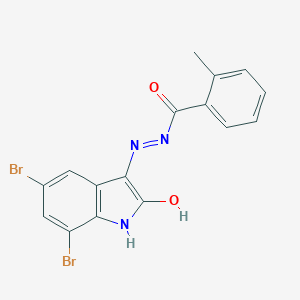
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
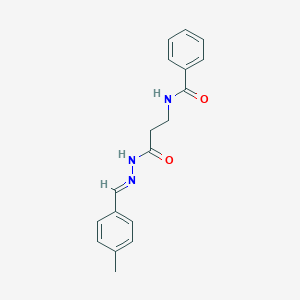
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)